molecular formula C9H9FN2 B8616103 5-Dimethylamino-2-fluorobenzonitrile

5-Dimethylamino-2-fluorobenzonitrile

Cat. No.: B8616103
M. Wt: 164.18 g/mol
InChI Key: BDTXJNLEELJSKY-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-fluorobenzonitrile (C₉H₉FN₂, MW: 164.18 g/mol) is a fluorinated aromatic nitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where electron-donating and withdrawing substituents modulate reactivity and biological activity.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-(dimethylamino)-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-12(2)8-3-4-9(10)7(5-8)6-11/h3-5H,1-2H3

InChI Key

BDTXJNLEELJSKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog Overview

Key analogs of 5-dimethylamino-2-fluorobenzonitrile include fluorobenzonitrile derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Property Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 2-F, 5-N(CH₃)₂, CN C₉H₉FN₂ 164.18 High lipophilicity; potential pharmaceutical intermediate Inferred
5-Amino-2-fluorobenzonitrile 2-F, 5-NH₂, CN C₇H₅FN₂ 133.15 Precursor for benzimidazoles and heterocycles
5-Fluoro-2-methylbenzonitrile 2-F, 5-CH₃, CN C₈H₆FN 135.14 Organic synthesis intermediate; enhanced stability
5-(Chloromethyl)-2-fluorobenzonitrile 2-F, 5-CH₂Cl, CN C₈H₅ClFN 185.59 Alkylating agent; higher reactivity due to Cl
4-Amino-2-fluoro-5-methylbenzonitrile 2-F, 4-NH₂, 5-CH₃, CN C₈H₇FN₂ 162.16 Positional isomer; altered electronic effects
5-Fluoro-2-iodobenzonitrile 2-F, 5-I, CN C₇H₃FIN 263.01 Heavy atom effect; radiopharmaceutical applications

Key Comparative Insights

Electronic Effects: The dimethylamino group in this compound is a strong electron donor, increasing electron density at the 5-position. This contrasts with the electron-withdrawing -Cl in 5-(Chloromethyl)-2-fluorobenzonitrile, which enhances electrophilicity . Fluorine’s inductive effect (-I) at the 2-position stabilizes the nitrile group, improving resistance to hydrolysis compared to non-fluorinated analogs .

Synthetic Routes: 5-Amino-2-fluorobenzonitrile (CAS 37705-82-1) is synthesized via nitro compound reduction using SnCl₂·2H₂O under reflux . 5-Fluoro-2-methylbenzonitrile likely undergoes Friedel-Crafts alkylation or halogen exchange, leveraging methyl’s directing effects .

Physicochemical Properties: Lipophilicity: The dimethylamino group increases logP compared to amino or methyl analogs, enhancing membrane permeability—critical for drug candidates. Stability: 5-Amino-2-fluorobenzonitrile is noted for instability, requiring immediate use in downstream reactions . In contrast, methyl or halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) exhibit greater stability .

Applications: Pharmaceutical Intermediates: Amino and dimethylamino derivatives are precursors for benzimidazoles (e.g., antiparasitic agents) . Agrochemicals: Chloromethyl and trifluoromethyl analogs (e.g., 5-Fluoro-2-(trifluoromethyl)benzonitrile) are used in herbicide synthesis .

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